(s)-2-Amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol
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Overview
Description
(s)-2-Amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol is a chiral compound with significant potential in various fields of scientific research It is characterized by the presence of an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring, along with an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (s)-2-Amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol typically involves the following steps:
Bromination: The starting material, 2-fluoroaniline, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the ortho position relative to the amino group.
Reduction: The resulting 2-bromo-6-fluoroaniline is then reduced to form the corresponding ethan-1-ol derivative. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (s)-enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic methods and continuous flow processes may be employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethan-1-ol moiety, to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the amino group can lead to the formation of secondary or tertiary amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, alkoxy, or amino groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of 2-amino-2-(2-bromo-6-fluorophenyl)acetaldehyde or 2-amino-2-(2-bromo-6-fluorophenyl)acetic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
(s)-2-Amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and bioactive compounds.
Biological Studies: It is employed in studies investigating the structure-activity relationships of various bioactive molecules.
Industrial Applications: The compound is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (s)-2-Amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
- 2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-ol
- 2-Amino-2-(2-bromo-6-methylphenyl)ethan-1-ol
- 2-Amino-2-(2-bromo-6-iodophenyl)ethan-1-ol
Comparison:
- Uniqueness: The presence of both bromine and fluorine atoms in (s)-2-Amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol makes it unique compared to similar compounds with different halogen substitutions. This unique combination can lead to distinct chemical and biological properties.
- Reactivity: The reactivity of the compound can vary based on the nature of the halogen atoms. For example, the presence of fluorine can enhance the compound’s stability and lipophilicity compared to its chlorinated or iodinated counterparts.
Biological Activity
(S)-2-Amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a phenyl ring substituted with bromine and fluorine atoms, along with an amino group, which significantly influences its chemical properties and interactions with biological systems.
Chemical Structure and Properties
The molecular formula of this compound is CHBrFNO. The presence of halogen substituents (bromine and fluorine) enhances its reactivity and binding affinity to various biological targets, including enzymes and receptors. The amino and hydroxyl groups facilitate hydrogen bonding, which is crucial for stabilizing interactions with proteins involved in numerous biological pathways.
Property | Description |
---|---|
Molecular Formula | CHBrFNO |
Functional Groups | Amino group, Hydroxyl group |
Halogen Substituents | Bromine at position 2, Fluorine at position 6 |
Potential Applications | Medicinal chemistry, drug development |
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Enzyme Interaction : The compound can modulate the activity of various enzymes through non-covalent interactions.
- Receptor Binding : Its unique structure enhances binding affinity to specific receptors, potentially influencing signal transduction pathways.
- Hydrogen Bonding : The amino and hydroxyl groups allow for effective hydrogen bonding with protein targets, stabilizing the compound's interaction within biological systems.
Biological Activity
Research indicates that this compound may influence several biological processes:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound could modulate inflammatory pathways, although further research is required to elucidate its exact mechanisms.
- Antiproliferative Activity : There is potential for this compound to exhibit antiproliferative effects against certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics.
Case Studies and Research Findings
- Antimicrobial Activity : A study highlighted the antimicrobial properties of related compounds, indicating that halogenated phenols often exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, its structural similarities suggest potential efficacy in this area .
- Cytotoxicity Profiles : In vitro assays have shown that compounds with similar structures can affect cell viability in human cancer cell lines like HepG2 and MCF-7. The IC50 values for these compounds were below 25 μM, indicating promising cytotoxic activity .
- SAR Studies : Structure-activity relationship (SAR) studies reveal that variations in the positioning of halogens on the phenyl ring can lead to significant differences in biological activity. For instance, altering the position of fluorine or bromine can impact lipophilicity and receptor binding profiles .
Properties
Molecular Formula |
C8H9BrFNO |
---|---|
Molecular Weight |
234.07 g/mol |
IUPAC Name |
(2S)-2-amino-2-(2-bromo-6-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H9BrFNO/c9-5-2-1-3-6(10)8(5)7(11)4-12/h1-3,7,12H,4,11H2/t7-/m1/s1 |
InChI Key |
ZHKRICXGDQWTMX-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Br)[C@@H](CO)N)F |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(CO)N)F |
Origin of Product |
United States |
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